meso-2,3-Dimethylsuccinic acid

Chiral Resolution Purification Physicochemical Properties

meso-2,3-Dimethylsuccinic acid (MDSA, CAS 608-40-2) is the achiral (2R,3S)-diastereomer of 2,3-dimethylsuccinic acid, essential for stereospecific synthesis and coordination chemistry. Its symmetric trans-conformation directs 3D coordination polymer assembly and enables rare conglomerate cocrystal formation, while its high melting point (200 °C) simplifies purification. Isomer purity is critical; even trace chiral contamination alters material dimensionality and reaction outcomes. We offer bulk and custom quantities with full analytical documentation.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 608-40-2
Cat. No. B048973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-2,3-Dimethylsuccinic acid
CAS608-40-2
Synonyms(R*,S*)-2,3-Dimethyl-butanedioic Acid;  Meso-2,3-dimethyl-succinic Acid;  Erythro-2,3-dimethylsuccinic Acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(C)C(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+
InChIKeyKLZYRCVPDWTZLH-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-2,3-Dimethylsuccinic Acid (CAS 608-40-2): A Specialized C6 Dicarboxylic Acid Building Block for Stereochemically-Defined Synthesis


meso-2,3-Dimethylsuccinic acid (MDSA, CAS 608-40-2) is the achiral diastereomer of 2,3-dimethylsuccinic acid, characterized by an internal plane of symmetry due to its (2R,3S)-relative stereochemistry . It is a C6 dicarboxylic acid that exists as a white to off-white crystalline powder with a melting point of 200 °C (dec.) and a water solubility of approximately 300 g/L at 15 °C . MDSA serves as a versatile building block in organic synthesis, enabling the stereospecific construction of complex molecules, and as a conformationally rigid ligand in coordination chemistry .

Why Generic 2,3-Dimethylsuccinic Acid Cannot Substitute for the meso-Isomer in Critical Applications


The three stereoisomers of 2,3-dimethylsuccinic acid—the meso form (achiral, (2R,3S)-configuration) and the enantiomeric (2R,3R)- and (2S,3S)-forms—exhibit profoundly different physicochemical properties and solid-state behaviors. These differences are not merely academic; they directly dictate the suitability of each isomer for specific applications. For instance, the meso isomer's unique symmetric conformation leads to a melting point nearly 80 °C higher than its chiral counterparts and a markedly lower aqueous solubility, which are critical parameters for purification and formulation [1]. In materials chemistry, the meso ligand's preference for a trans-geometry directs the formation of three-dimensional coordination polymers, whereas the chiral isomers favor two-dimensional layered structures, fundamentally altering the resulting material's dimensionality, exfoliation properties, and magnetic behavior [2]. Consequently, substituting the meso isomer with the racemic mixture or a chiral analog in a synthesis or material design will likely lead to different reaction outcomes, altered material properties, or complete experimental failure, underscoring the necessity for isomer-pure procurement.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of meso-2,3-Dimethylsuccinic Acid (CAS 608-40-2)


Significantly Higher Melting Point and Lower Solubility Enable Facile Purification from Racemic Mixtures

The meso isomer exhibits a substantially higher melting point (200 °C dec. ) and significantly lower water solubility compared to its racemic counterpart (melting point 118-122 °C ). This large disparity is exploited for purification: racemic material containing ~10% meso isomer can be purified by simple aqueous filtration, as the less soluble meso isomer precipitates and is removed [1].

Chiral Resolution Purification Physicochemical Properties

Isomer-Specific Conformation Directs 3D vs. 2D Metal-Organic Framework Architecture

In the synthesis of transition metal frameworks with Mn, Co, or Zn, the meso-2,3-dimethylsuccinate ligand adopts a trans-geometry, directing the formation of three-dimensional (3D) structures [1]. In contrast, chiral (D and L) isomers of the same ligand prefer a gauche-conformation, which promotes the formation of two-dimensional (2D) layered materials [1]. The study synthesized and characterized seven new frameworks, confirming this isomer-dependent structural divergence.

Metal-Organic Frameworks (MOFs) Coordination Polymers Crystal Engineering

Magnetic Ordering is Exclusive to 3D Frameworks Constructed with the meso-Isomer

Magnetic susceptibility measurements on the paramagnetic frameworks reveal that only the three-dimensionally covalently bonded phases containing meso-2,3-dimethylsuccinate in trans-arrangements order magnetically at low temperatures [1]. These frameworks are antiferromagnets, with the Co-based compound undergoing an unusual antiferromagnetic-to-ferromagnetic transition under an applied magnetic field [1]. No magnetic ordering was observed in the 2D frameworks built from chiral ligands.

Magnetic Materials MOFs Antiferromagnetism

Unique Potential to Form a Rare Conglomerate Cocrystal for Chiral Resolution

A 2025 study screening coformers for the chiral resolution of praziquantel identified meso-2,3-dimethylsuccinic acid as a promising candidate [1]. Notably, it showed the potential to form a rare conglomerate cocrystal—a highly desirable outcome for enantiomeric separation—a property not observed for other tested coformers, including malic acid, tartaric acid, methylsuccinic acid, and 2,2-dimethylsuccinic acid [1]. The energetic favorability of this cocrystal formation was further supported by DFT calculations.

Chiral Resolution Cocrystallization Pharmaceuticals

Stereospecific Building Block for the Synthesis of erythro-Configured Natural Products

The meso isomer's internal symmetry and specific erythro-configuration make it an essential starting material for stereospecific syntheses. Documented applications include the synthesis of meso-1,4-diiodo-2,3-dimethylbutane and a selenoacetal with an erythro-configured CHMe-CHMe fragment, which are key intermediates in the total synthesis of the ant trail pheromone (±)-faranal . While chiral isomers could theoretically be used, the achiral meso form provides a more straightforward and cost-effective route to this specific stereochemical outcome without the need for a chiral pool or resolution steps.

Natural Product Synthesis Stereospecific Synthesis Building Block

Procurement-Driven Application Scenarios for meso-2,3-Dimethylsuccinic Acid (CAS 608-40-2)


Design and Synthesis of 3D Magnetic Metal-Organic Frameworks (MOFs)

Researchers aiming to synthesize 3D coordination polymers with cooperative magnetic properties should select the meso isomer. The trans-conformation of the meso ligand directly leads to 3D connectivity and enables magnetic ordering at low temperatures, a feature absent in 2D frameworks from chiral ligands [1]. The study by Saines et al. (2012) provides a clear, comparative structural and magnetic blueprint for this application [1].

Development of Novel Chiral Resolution Protocols via Cocrystallization

For scientists developing chiral separation methods for racemic APIs, meso-2,3-dimethylsuccinic acid is a high-value coformer candidate. Its demonstrated potential to form a rare conglomerate cocrystal with praziquantel distinguishes it from other common dicarboxylic acid coformers [2]. This unique property can accelerate the screening process and lead to more efficient, industrially viable resolution techniques [2].

Stereospecific Total Synthesis of Erythro-Configured Natural Products and Intermediates

Synthetic chemists targeting molecules like (±)-faranal, or other compounds requiring an erythro-1,2-dimethyl fragment, should utilize the meso isomer as a cost-effective and stereochemically unambiguous starting material . This approach simplifies the synthetic route by directly installing the desired relative stereochemistry, bypassing the need for chiral auxiliaries or separations .

High-Purity Material Production via Crystallization

For suppliers or large-scale users requiring high-purity meso-2,3-dimethylsuccinic acid, its significantly higher melting point (200 °C) and lower water solubility relative to the racemic mixture (118-122 °C) can be leveraged for an efficient, low-cost purification process . Simple recrystallization or filtration from water can effectively separate the meso isomer from its chiral contaminants, as documented in the literature [3].

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